Lovastatin

Content Navigation

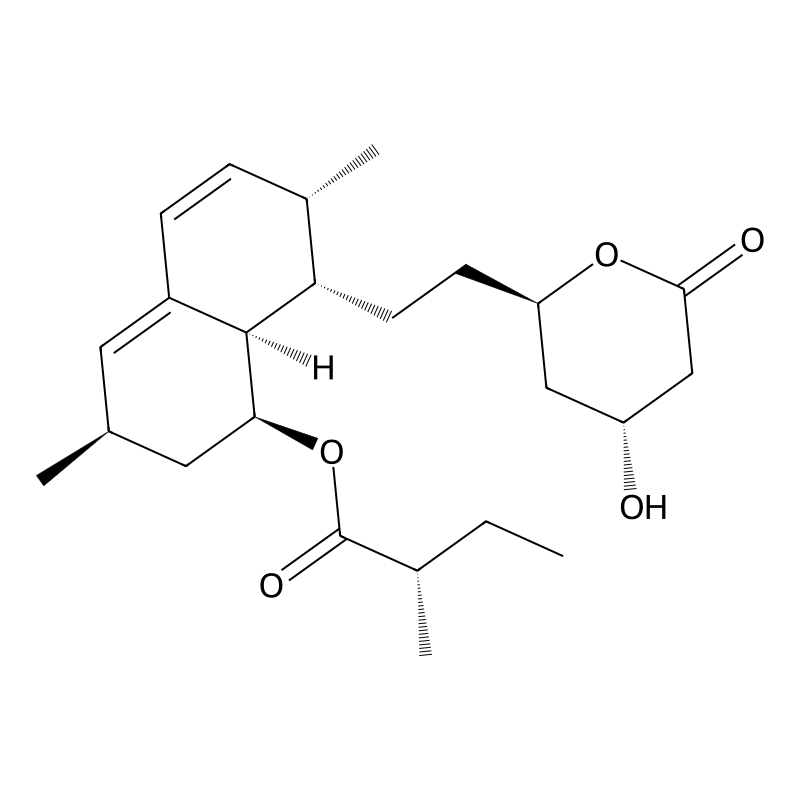

Lovastatin (CAS 75330-75-5) overcomes simvastatin synthesis bottlenecks: its 2-methylbutyrate side chain enables monacolin J formation, unachievable with other statins. Its lipophilic lactone form uniquely inhibits proteasome for p21/G1 arrest assays.

- >99% biocatalytic conversion to simvastatin via LovD

- BCS II benchmark for lipid delivery systems

- Bulk fermentation supply, economical

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Insoluble in water

Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20

Practically insoluble in hexane

Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol

2.43e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Lovastatin (CAS 75330-75-5) is a naturally occurring Type I statin and a lipophilic fungal polyketide originally isolated from Aspergillus terreus. Structurally, it is administered as an inactive lactone prodrug that undergoes hydrolysis to its active β-hydroxy acid form, which acts as a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Beyond its direct pharmacological utility in lipid-lowering research, lovastatin is highly valued in industrial procurement as the primary, economical starting material for the semi-synthesis of simvastatin [1]. Its high lipophilicity, specific closed-ring configuration, and established fermentation scalability make it a foundational compound for both biocatalytic engineering workflows and lipid-based drug delivery studies.

Research Fit

Substituting lovastatin with closely related statins, such as simvastatin or pravastatin, fundamentally alters both chemical processability and assay outcomes. In industrial synthesis, lovastatin contains a specific unmethylated 2-methylbutyrate side chain that is selectively cleaved to form monacolin J; direct substitution with other statins eliminates this specific precursor pathway required for simvastatin manufacturing [1]. In biological systems, lovastatin's closed lactone ring confers high lipophilicity and passive membrane permeability, allowing it to penetrate peripheral tissues and exert off-target effects—such as proteasome inhibition—which are completely absent in hydrophilic, open-ring statins like pravastatin [2]. Consequently, using a generic in-class substitute will invalidate both regioselective biocatalysis workflows and lactone-dependent cellular assays.

Substitution Risk

Precursor Suitability for Simvastatin Semi-Synthesis

Lovastatin is the obligate industrial precursor for simvastatin. It is first hydrolyzed to monacolin J, which is then regioselectively acylated at the C8 hydroxyl group. Advanced whole-cell biocatalytic processes utilizing the acyltransferase LovD achieve >99% conversion of the lovastatin-derived monacolin J to simvastatin without requiring chemical protection steps[1]. In contrast, attempting fully synthetic routes or using non-specific chemical acylation results in lower yields (<70%) and requires laborious protection and deprotection of the dihydroxy system [2].

| Evidence Dimension | Conversion yield to simvastatin |

| Target Compound Data | Lovastatin-derived monacolin J (via LovD biocatalysis) yields >99% conversion. |

| Comparator Or Baseline | Traditional multi-step chemical synthesis yields <70%. |

| Quantified Difference | Over 29 percentage points higher yield, alongside the complete elimination of chemical protection/deprotection steps. |

| Conditions | Whole-cell biocatalysis using E. coli overexpressing LovD vs. traditional chemical esterification. |

Industrial buyers must procure lovastatin as the most cost-effective and chemically efficient starting material for bulk simvastatin production.

Lactone-Specific Proteasome Inhibition and Cell Cycle Arrest

Lovastatin is supplied as a lactone prodrug, which confers unique off-target biological activities independent of its HMG-CoA reductase inhibition. Studies on MDA-MB-157 cells demonstrate that the lovastatin lactone prodrug specifically inhibits the proteasome, leading to the accumulation of cyclin-dependent kinase inhibitors (p21 and p27) and subsequent G1 phase cell cycle arrest [1]. In direct contrast, pravastatin, which exists entirely in the active open-ring hydroxy acid form, fails to inhibit the proteasome and does not induce this specific G1 arrest mechanism [1].

| Evidence Dimension | Proteasome inhibition and p21/p27 accumulation |

| Target Compound Data | Lovastatin (lactone prodrug form) actively inhibits the proteasome. |

| Comparator Or Baseline | Pravastatin (100% open-ring form) shows no proteasome inhibition. |

| Quantified Difference | Binary mechanistic divergence (active proteasome inhibition vs. inactive) at equivalent assay concentrations. |

| Conditions | In vitro treatment of MDA-MB-157 breast cancer cells. |

Researchers investigating statin-induced apoptosis or cell cycle regulation must select lovastatin over hydrophilic statins to access lactone-mediated proteasome inhibition.

High Lipophilicity for Passive Membrane Permeability

Lovastatin is a highly lipophilic molecule (BCS Class II) that is practically insoluble in water, requiring organic solvents (e.g., DMSO at up to 80 mg/mL) or specialized lipid formulations for dissolution . This high lipophilicity allows lovastatin to passively diffuse across peripheral cell membranes, unlike hydrophilic statins such as pravastatin and rosuvastatin, which remain associated with the polar surface of the membrane and require active protein transporters for cellular entry [1].

| Evidence Dimension | Membrane permeability mechanism and aqueous solubility |

| Target Compound Data | Lovastatin is highly lipophilic and relies on passive cellular diffusion. |

| Comparator Or Baseline | Pravastatin is hydrophilic and relies on active carrier-mediated transport. |

| Quantified Difference | Complete insolubility in water (requiring DMSO/ethanol) versus high aqueous solubility, dictating a shift from passive diffusion to active transport. |

| Conditions | Physiological cell membrane interaction and standard aqueous vs. organic solvent solubility assays. |

Formulation scientists must select lovastatin when developing advanced solid dispersions, nanoemulsions, or targeting peripheral tissue uptake via passive diffusion.

Industrial Biocatalysis and API Semi-Synthesis

Directly following its >99% biocatalytic conversion efficiency via LovD, lovastatin is the primary bulk precursor for the commercial manufacturing of simvastatin, bypassing the low yields and complex protection steps of total chemical synthesis [1].

Development of Bioavailability-Enhancing Formulations

Because of its BCS Class II status and high lipophilicity, lovastatin serves as a standard benchmark compound for materials scientists engineering solid dispersions, self-microemulsifying drug delivery systems (SMEDDS), and novel lipid carriers .

Oncology and Cell Cycle Arrest Assays

Leveraging the unique ability of its lactone prodrug form to inhibit the proteasome, lovastatin is specifically selected for in vitro research targeting p21/p27 accumulation and G1 phase arrest—applications where open-ring statins like pravastatin are ineffective [2].

Application Fit Matrix

Physical Description

Color/Form

White crystals from acetone aqueous

A white, non-hygroscopic crystalline powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.26 (LogP)

log Kow = 4.26

4.5

Appearance

Melting Point

MP: 174.5 °C (under nitrogen)

174.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 142 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 141 of 142 companies with hazard statement code(s):;

H302 (31.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (67.38%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (24.82%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Lovastatin is a cholesterol-lowering agent first isolated from a strain of Aspergillusterreus. It has been FDA-approved to treat and prevent coronary heart disease, hypercholesterolemia, and adolescent patients with heterozygous familial hypercholesterolemia. Non-FDA-approved uses include cardiac risk reduction for non-cardiac surgery and non-cardioembolic stroke.

Livertox Summary

Drug Classes

Antilipemic Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lovastatin is included in the database.

Lovastatin Tablets USP are indicated as an adjunct to diet to reduce total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B levels in adolescent boys and girls who are at least one year post-menarche, 10 to 17 years of age, with heFH if after an adequate trial of diet therapy the following findings are present: 1. LDL-C remains > 189 mg/dL or 2. LDL-C remains > 160 mg/dL and: there is a positive family history of premature cardiovascular disease or two or more other CVD risk factors are present in the adolescent patient. /Included in US product label/

Therapy with lipid-altering agents should be a component of multiple risk factor intervention in those individuals at significantly increased risk for atherosclerotic vascular disease due to hypercholesterolemia. Lovastatin Tablets USP are indicated as an adjunct to diet for the reduction of elevated total cholesterol (total-C) and low-density lipoprotein cholesterol (LDL-C) levels in patients with primary hypercholesterolemia (Types IIa and IIb), when the response to diet restricted in saturated fat and cholesterol and to other nonpharmacological measures alone has been inadequate. /Included in US product label/

For more Therapeutic Uses (Complete) data for Lovastatin (9 total), please visit the HSDB record page.

Pharmacology

Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.

MeSH Pharmacological Classification

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AA - Hmg coa reductase inhibitors

C10AA02 - Lovastatin

Mechanism of Action

The 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins), atorvastatin, cerivastatin, fluvastatin, pravastatin, lovastatin and simvastatin, reduce atherogenesis and cardiovascular morbidity. Besides, there is growing evidence that statins have immunomodulatory activities. Statins downregulate the expression of adhesion molecules, intercellular adhesion molecule-1 (ICAM-1), monocyte chemotactic protein-1 (MAC-1) and lymphocyte function-associated antigen-1 (LFA-1), on leucocytes and endothelial cells and, through binding to LFA-1, interfere with ICAM-1-LFA-1 interaction, which is crucial for activation of lymphocytes by antigen-presenting cells, ingress of leucocytes into the inflammation sites and immunologic cytotoxicity. Statins inhibit the inducible expression of major histocompatibility complex class II in several cell types including macrophages and downregulate the expression of T-helper-1 (Th1) chemokine receptors on T cells, leading further to inhibition of activation of lymphocytes and their infiltration into the inflammation sites. Statins block the induction of inducible nitric oxide synthase and the expression of several proinflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma in macrophages and possess antioxidant effects. These agents inhibit the proliferation of immunocytes and the activation of natural killer cells.

Lovastatin, is a cholesterol-lowering agent isolated from a strain of Aspergillus terreus. After oral ingestion, lovastatin, which is an inactive lactone, is hydrolyzed to the corresponding beta-hydroxy acid form. This principal metabolite is a specific inhibitor of 3-hydroxy-3- methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and ratelimiting step in the biosynthesis of cholesterol.

Lovastatin is a member of Statins, which are beneficial in a lot of immunologic cardiovascular diseases and T cell-mediated autoimmune diseases. Kv1.3 channel plays important roles in the activation and proliferation of T cells, and have become attractive target for immune-related disorders. The present study was designed to examine the block effect of Lovastatin on Kv1.3 channel in human T cells, and to clarify its new immunomodulatory mechanism. We found that Lovastatin inhibited Kv1.3 currents in a concentration- and voltage-dependent manner, and the IC50 for peak, end of the pulse was 39.81 +/- 5.11, 6.92 +/- 0.95 uM, respectively. Lovastatin also accelerated the decay rate of current inactivation and negatively shifted the steady-state inactivation curves concentration-dependently, without affecting the activation curve. However, 30 uM Lovastatin had no apparent effect on KCa current in human T cells. Furthermore, Lovastatin inhibited Ca(2+) influx, T cell proliferation as well as IL-2 production. The activities of NFAT1 and NF-kB p65/50 were down-regulated by Lovastatin, too. At last, Mevalonate application only partially reversed the inhibition of Lovastatin on IL-2 secretion, and the siRNA against Kv1.3 also partially reduced this inhibitory effect of Lovastatin. In conclusion, Lovastatin can exert immunodulatory properties through the new mechanism of blocking Kv1.3 channel.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HMGCR [HSA:3156] [KO:K00021]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following an oral dose of 14C-labeled lovastatin to man, 10% of the dose was excreted in urine and 83% in feces. The latter represents absorbed drug excreted in bile, together with unabsorbed drug.

Lovastatin is able to cross the blood-brain barrier and placenta.

/MILK/ It is not known whether lovastatin is excreted in human milk.

Following an oral dose of (14)C-labeled lovastatin in man, 10% of the dose was excreted in urine and 83% in feces. The latter represents absorbed drug equivalents excreted in bile, as well as any unabsorbed drug. Plasma concentrations of total radioactivity (lovastatin plus (14)C-metabolites) peaked at 2 hours and declined rapidly to about 10% of peak by 24 hours postdose. Absorption of lovastatin, estimated relative to an intravenous reference dose, in each of four animal species tested, averaged about 30% of an oral dose. In animal studies, after oral dosing, lovastatin had high selectivity for the liver, where it achieved substantially higher concentrations than in non-target tissues. Lovastatin undergoes extensive first-pass extraction in the liver, its primary site of action, with subsequent excretion of drug equivalents in the bile. As a consequence of extensive hepatic extraction of lovastatin, the availability of drug to the general circulation is low and variable. In a single dose study in four hypercholesterolemic patients, it was estimated that less than 5% of an oral dose of lovastatin reaches the general circulation as active inhibitors. Following administration of lovastatin tablets the coefficient of variation, based on between-subject variability, was approximately 40% for the area under the curve (AUC) of total inhibitory activity in the general circulation.

Both lovastatin and its beta-hydroxyacid metabolite are highly bound (> 95%) to human plasma proteins. Animal studies demonstrated that lovastatin crosses the blood-brain and placental barriers.

Peak plasma concentrations of both active and total inhibitors were attained within 2 to 4 hours of dose administration.

Metabolism Metabolites

Lovastatin is metabolized by the microsomal hepatic enzyme system (Cytochrome P-450 isoform 3A4). The major active metabolites present in human plasma are the beta-hydroxy acid of lovastatin, its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.

The major active metabolites present in human plasma are the beta-hydroxyacid of lovastatin, its 6'-hydroxy derivative, and two additional metabolites.

Lovastatin has known human metabolites that include 3-Hydroxylovastatin and 6'beta-Hydroxylovastatin.

Lovastatin is hepatically metabolized in which the major active metabolites are the beta-hydroxyacid of lovastatin, the 6'-hydroxy derivative, and two additional metabolites. Route of Elimination: Lovastatin undergoes extensive first-pass extraction in the liver, its primary site of action, with subsequent excretion of drug equivalents in the bile. 83% of the orally administered dose is excreted in bile and 10% is excreted in urine. Half Life: 5.3 hours

Wikipedia

Drug Warnings

Lovastatin is contraindicated in women who are or may become pregnant. The drug should be administered to women of childbearing age only when such patients are highly unlikely to conceive and have been informed of the potential hazard. If the patient becomes pregnant while receiving lovastatin, the drug should be discontinued immediately and the patient informed of the potential hazard to the fetus.

Maternal treatment with lovastatin may reduce the fetal levels of mevalonate, which is a precursor of cholesterol biosynthesis. Atherosclerosis is a chronic process, and ordinarily discontinuation of lipid-lowering drugs during pregnancy should have little impact on the long-term risk associated with primary hypercholesterolemia. For these reasons, lovastatin should not be used in women who are pregnant, or can become pregnant. Lovastatin should be administered to women of child-bearing potential only when such patients are highly unlikely to conceive and have been informed of the potential hazards. Treatment should be immediately discontinued as soon as pregnancy is recognized.

There have been rare postmarketing reports of fatal and non-fatal hepatic failure in patients taking statins, including lovastatin. If serious liver injury with clinical symptoms and/or hyperbilirubinemia or jaundice occurs during treatment with lovastatin, promptly interrupt therapy. If an alternate etiology is not found, do not restart lovastatin.

For more Drug Warnings (Complete) data for Lovastatin (30 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: Lovastatin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: Lovastatin; matrix: chemical purity; procedure: liquid chromatograph with detection at 238-nm and comparison to standards

Analyte: Lovastatin; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatographic identification test and comparison to standard (chemical identification)

For more Analytic Laboratory Methods (Complete) data for Lovastatin (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). Lovastatin Tablets USP must be protected from light.

Interactions

Combined drug therapy should be approached with caution as information from controlled studies is limited. Based on post-marketing surveillance, gemfibrozil, other fibrates and lipid lowering doses of niacin (nicotinic acid) may increase the risk of myopathy when given concomitantly with HMG-CoA reductase inhibitors, probably because they can produce myopathy when given alone. Therefore, combined drug therapy should be approached with caution.

Grapefruit juice contains one or more components that inhibit CYP3A4 and can increase the plasma levels of drugs metabolized by CYP3A4. The effect of typical consumption (one 250-ml glass daily) is minimal (34% increase in active plasma HMG-CoA reductase inhibitory activity as measured by the area under the concentration-time curve) and of no clinical relevance. However, because larger quantities (over 1 liter daily) significantly increase the plasma levels of HMG-CoA reductase inhibitory activity, grapefruit juice should be avoided during lovastatin therapy.

Lovastatin, like several other inhibitors of HMG-CoA reductase, is a substrate of cytochrome P450 3A4 (CYP3A4). Certain drugs which inhibit this metabolic pathway can raise the plasma levels of lovastatin and may increase the risk of myopathy. These include itraconazole, ketoconazole, posaconazole, voriconazole, the macrolide antibiotics erythromycin and clarithromycin, the ketolide antibiotic telithromycin, HIV protease inhibitors, boceprevir, telaprevir, the antidepressant nefazodone, or cobicistat-containing products. Combination of these drugs with lovastatin is contraindicated. If short-term treatment with strong CYP3A4 inhibitors is unavoidable, therapy with lovastatin should be suspended during the course of treatment

For more Interactions (Complete) data for Lovastatin (20 total), please visit the HSDB record page.

Stability Shelf Life

Lovastatin tablets should be stored in well-closed, light-resistant containers at 5-30 °C. When stored under these conditions, the tablets are stable for 24 months after the date of manufacture. Lovastatin is sensitive to light. Following exposure to extreme light conditions, the drug is stable for 24 hours or 1 month when exposed to UV (approximately 3230 lux) or fluorescent (approximately 10,764 lux) light, respectively, at 28 °C in air.

2: Zhao N, Dong Q, Qian C, Li S, Wu QF, Ding D, Li J, Wang BB, Guo KF, Xie JJ,

3: Walther U, Emmrich K, Ramer R, Mittag N, Hinz B. Lovastatin lactone elicits

4: Krüger K, Ziegler V, Hartmann C, Henninger C, Thomale J, Schupp N, Fritz G.

5: Lin CH, Lin HI, Chen ML, Lai TT, Cao LP, Farrer MJ, Wu RM, Chien CT.

6: Ziegler V, Albers A, Fritz G. Lovastatin protects keratinocytes from DNA

7: Riekes MK, Engelen A, Appeltans B, Rombaut P, Stulzer HK, Van den Mooter G.

8: Whitehorn J, Nguyen CV, Khanh LP, Kien DT, Quyen NT, Tran NT, Hang NT, Truong

9: Yang SH, Lin HY, Changou CA, Chen CH, Liu YR, Wang J, Jiang X, Luh F, Yen Y.

10: Lee BS, Lee CC, Wang YP, Chen HJ, Lai CH, Hsieh WL, Chen YW.

11: Yang T, Yao H, He G, Song L, Liu N, Wang Y, Yang Y, Keller ET, Deng X.

12: Cacho RA, Thuss J, Xu W, Sanichar R, Gao Z, Nguyen A, Vederas JC, Tang Y.

13: Chen CC, Liu TY, Huang SP, Ho CT, Huang TC. Differentiation and apoptosis

14: Chen CB, Chen J, Wang J, Zhu YY, Shi JH. Combined spectroscopic and molecular

15: Zhao N, Dong Q, Qian C, Li S, Wu QF, Ding D, Li J, Wang BB, Guo KF, Xie JJ,

16: Mulder KC, Mulinari F, Franco OL, Soares MS, Magalhães BS, Parachin NS.

17: Dikshit R, Tallapragada P. Bio-synthesis and screening of nutrients for

18: Guimarães MR, Murad LB, Paganelli A, de Oliveira CA, Vianna LM. Effects of

19: He H, Zhang M, Liu L, Zhang S, Liu J, Zhang W. Suppression of Remodeling

20: Kuzma-Kuzniarska M, Cornell HR, Moneke MC, Carr AJ, Hulley PA.

Explore Compound Types